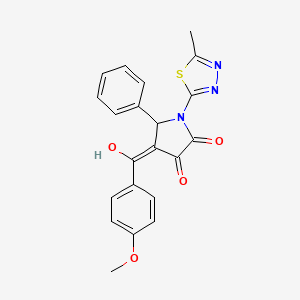![molecular formula C19H20ClN3O2S2 B12026805 N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 585552-97-2](/img/structure/B12026805.png)
N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a synthetic molecule with a complex structure. Its systematic name reflects its substituents and functional groups.
- The core structure consists of a thieno[2,3-d]pyrimidine ring, which contains sulfur and nitrogen atoms.
- The chloro-substituted phenyl group and the acetamide moiety enhance its chemical diversity.
Métodos De Preparación
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the condensation of 2-amino-5-chlorobenzaldehyde with 3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol.
Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents (e.g., ethanol or dichloromethane) and acid catalysts.
Industrial Production:
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but examples include sulfonated derivatives and reduced forms.
Aplicaciones Científicas De Investigación
Biology: It may serve as a probe for thiol-containing biomolecules due to its sulfur atom.
Medicine: Investigations focus on its potential as a drug candidate, especially if it interacts with specific biological targets.
Industry: Its applications in materials science or catalysis are areas of interest.
Mecanismo De Acción
Targets: The compound likely interacts with proteins containing thiol groups (e.g., enzymes, receptors).
Pathways: Further research is needed to elucidate specific pathways, but it may affect redox processes or signal transduction.
Comparación Con Compuestos Similares
Uniqueness: Its combination of a thieno[2,3-d]pyrimidine core, chloro-substituted phenyl group, and acetamide functionality distinguishes it.
Similar Compounds: Related compounds include thieno[2,3-d]pyrimidines, acetamides, and chloro-substituted aromatics.
Remember that this compound’s detailed properties and applications may vary based on ongoing research
Propiedades
Número CAS |
585552-97-2 |
|---|---|
Fórmula molecular |
C19H20ClN3O2S2 |
Peso molecular |
422.0 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H20ClN3O2S2/c1-5-23-18(25)16-11(3)12(4)27-17(16)22-19(23)26-9-15(24)21-14-8-13(20)7-6-10(14)2/h6-8H,5,9H2,1-4H3,(H,21,24) |
Clave InChI |
MHNSFTOJVLNDDE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C)SC(=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-Butoxy-3-methylbenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026735.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12026767.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12026774.png)

![N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026793.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12026799.png)


![11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12026803.png)

